[3-(Bromomethyl)cyclopentyl]benzene
Description
[3-(Bromomethyl)cyclopentyl]benzene (CAS: 1909288-25-0) is a brominated aromatic compound featuring a cyclopentyl ring substituted with a bromomethyl group and a benzene moiety. Its molecular formula is C₁₂H₁₅Br, with a molecular weight of 239.2 g/mol and a purity of ≥95% .
Properties
Molecular Formula |
C12H15Br |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
[3-(bromomethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
LMAGRRQDKLESNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Cyclopentylmethylbenzene: One common method involves the bromination of cyclopentylmethylbenzene using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromine atom at the benzylic position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from cyclopentylmagnesium bromide, which is then reacted with benzyl bromide to form [3-(Bromomethyl)cyclopentyl]benzene.
Industrial Production Methods: Industrial production of [3-(Bromomethyl)cyclopentyl]benzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopentylmethylbenzene.
Scientific Research Applications
[3-(Bromomethyl)cyclopentyl]benzene, also known as rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, is an organic compound with potential applications in medicinal chemistry and biochemistry. The compound features a bromomethyl group attached to a cyclopentyl ring connected to a benzene ring.
Scientific Research Applications
[3-(Bromomethyl)cyclopentyl]benzene is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Chemistry
In organic synthesis, [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles like hydroxide, cyanide, or amines. It can also be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
- Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
- Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution: Formation of alcohols, nitriles, or amines.
- Oxidation: Formation of benzoic acid derivatives.
- Reduction: Formation of cyclopentylmethylbenzene.
Biology and Medicine
The compound's structure makes it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes. Research indicates that this compound exhibits anticancer properties and receptor modulation. Derivatives of this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. Inhibitors targeting HDACs can induce apoptosis in various cancer cell lines. Compounds derived from this compound have been investigated for their activity at adenosine receptors, particularly A1 and A2A receptors, which play significant roles in neurotransmission and cardioprotection.
Industry
It can be used in synthesizing polymers and other materials with specific properties in material science.
The biological activity of [3-(Bromomethyl)cyclopentyl]benzene is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their structure and function, affecting several biochemical pathways depending on the target involved.
Anticancer Activity
In a study evaluating the anticancer potential of HDAC inhibitors, compounds derived from this compound demonstrated significant cytotoxicity against pancreatic adenocarcinoma cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that these compounds could be developed further for therapeutic use.
Receptor Binding Studies
Another study focused on the binding affinity of this compound's derivatives at the A1 receptor. Using NanoBRET technology, researchers quantified the binding kinetics and determined that certain derivatives exhibited enhanced selectivity and potency compared to traditional adenosine receptor agonists, highlighting the potential for developing new drugs targeting cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of [3-(Bromomethyl)cyclopentyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformation. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Bis(bromomethyl)benzene Derivatives
Compounds such as 1,2-bis(bromomethyl)benzene , 1,3-bis(bromomethyl)benzene , and 1,4-bis(bromomethyl)benzene () share structural similarities with [3-(Bromomethyl)cyclopentyl]benzene due to their bromomethyl-aromatic motifs. However, these derivatives possess two bromomethyl groups on a benzene ring, enabling their use in peptide stapling via S-alkylation of cysteine residues . Key distinctions include:
(3-Bromopropyl)benzene
(3-Bromopropyl)benzene (CAS: 637-59-2) features a linear bromopropyl chain attached to benzene . Differences include:
- Reactivity : The primary bromide may undergo nucleophilic substitution more readily than the cyclopentyl-bromomethyl group.
(Dichloromethyl)benzene
(Dichloromethyl)benzene (CAS: 98-87-3) substitutes bromine with chlorine . Key contrasts:
- Stability vs. Reactivity : Chlorine’s lower electronegativity reduces reactivity compared to bromine, making it less suitable for SN2 reactions but more stable under harsh conditions.
Ether Derivatives: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
This compound (CAS: 172901-00-7) introduces an ether linkage and a branched alkyl chain . Differences include:
- Steric Hindrance : The 3-methylbutoxy group increases steric bulk, which may slow reaction rates compared to the cyclopentyl analog.
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine
This compound (CAS: 355815-73-5) combines a bromo-methoxybenzyl group with a cyclopentylamine . Contrasts include:
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| [3-(Bromomethyl)cyclopentyl]benzene | 1909288-25-0 | C₁₂H₁₅Br | 239.2 | Cyclopentyl ring, bromomethyl, benzene |
| 1,3-Bis(bromomethyl)benzene | Not provided | C₈H₈Br₂ | 263.96 | Dual bromomethyl groups on benzene |
| (3-Bromopropyl)benzene | 637-59-2 | C₉H₁₁Br | 199.09 | Linear bromopropyl chain |
| (Dichloromethyl)benzene | 98-87-3 | C₇H₆Cl₂ | 161.03 | Dichloromethyl group on benzene |
| N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | 355815-73-5 | C₁₃H₁₈BrNO | 284.19 | Bromo-methoxybenzyl, cyclopentylamine |
Research Findings and Insights
- Reactivity Trends : Brominated aromatic compounds with shorter alkyl chains (e.g., [3-(Bromomethyl)cyclopentyl]benzene) exhibit moderate reactivity, suitable for controlled substitutions. Bis(bromomethyl)benzenes are more reactive but may lack specificity .
- Biological Relevance : Compounds like N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine highlight the importance of functional group diversity in drug design, though data on [3-(Bromomethyl)cyclopentyl]benzene’s biological activity remain scarce .
- Synthetic Challenges : The stereochemical complexity of [3-(Bromomethyl)cyclopentyl]benzene necessitates precise synthesis protocols, whereas linear analogs (e.g., (3-bromopropyl)benzene) are more straightforward to produce .
Biological Activity
[3-(Bromomethyl)cyclopentyl]benzene, also referred to as rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : CHBr
- Molecular Weight : 251.14 g/mol
- Structure : The compound features a bromomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring.
The biological activity of [3-(Bromomethyl)cyclopentyl]benzene is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their structure and function. This interaction can affect several biochemical pathways depending on the target involved.
Biological Activity Overview
Research indicates that [3-(Bromomethyl)cyclopentyl]benzene exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. Inhibitors targeting HDACs can induce apoptosis in various cancer cell lines .
- Receptor Modulation : Compounds derived from [3-(Bromomethyl)cyclopentyl]benzene have been investigated for their activity at adenosine receptors, particularly A1 and A2A receptors. These receptors play significant roles in various physiological processes, including neurotransmission and cardioprotection .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of HDAC inhibitors, compounds derived from [3-(Bromomethyl)cyclopentyl]benzene demonstrated significant cytotoxicity against pancreatic adenocarcinoma cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that these compounds could be developed further for therapeutic use .
Case Study: Receptor Binding Studies
Another study focused on the binding affinity of [3-(Bromomethyl)cyclopentyl]benzene derivatives at the A1 receptor. Using NanoBRET technology, researchers quantified the binding kinetics and determined that certain derivatives exhibited enhanced selectivity and potency compared to traditional adenosine receptor agonists. This finding highlights the potential for developing new drugs targeting cardiovascular diseases and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
